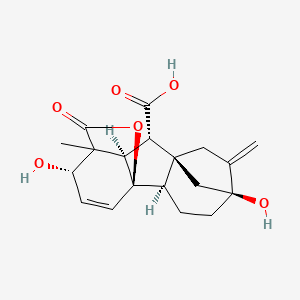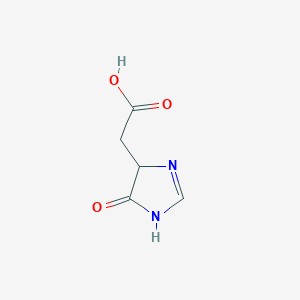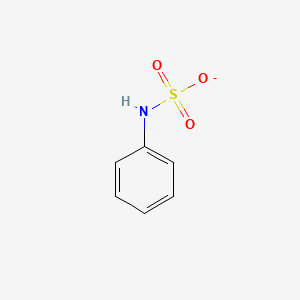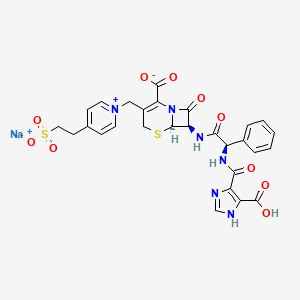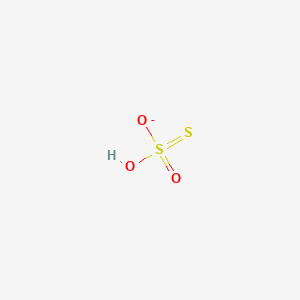
gamma-Chloronorvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
gamma-Chloronorvaline is a natural product found in Streptomyces griseosporeus with data available.
Scientific Research Applications
gamma-Chloronorvaline in Streptomyces Research this compound, identified as AL-719, was isolated from the culture broth of Streptomyces griseosporeus AL-719, alongside gamma-hydroxynorvalinelactone (AL-719Y). This compound's structure was elucidated through physico-chemical studies, revealing configurations of (2S, 4S) for AL-719 and (2S, 4R) for 719Y. Notably, AL-719 demonstrated antibacterial activity, particularly against Pseudomonas aeruginosa, which was notably reversed by L-leucine. The producing strain, AL-719, was characterized in detail, indicating a potential application in antibacterial research and the exploration of novel antibiotics derived from natural sources like Streptomyces (Narayanan et al., 1980).
Environmental Degradation Studies Research has focused on the degradation of organochloride compounds like hexachlorocyclohexane isomers (including gamma-HCH or lindane) due to their toxicity, persistence, and resultant soil and water pollution. Studies evaluating the anaerobic degradation of alpha-, beta-, gamma-, and delta-HCH in liquid and slurry cultures have demonstrated the effectiveness of slurry systems with anaerobic sludge in detoxifying polluted soils, achieving total degradation of these isomers. This highlights the potential application of this compound and related compounds in environmental bioremediation and pollution control strategies (Quintero et al., 2005).
Radiation-Induced Degradation Research Gamma-ray induced degradation studies have explored the potential of ionizing radiation in treating hazardous waste, including chlorinated hydrocarbons like PCBs and pesticides such as DDT and lindane. Research findings suggest that gamma-ray doses can significantly reduce the concentrations of these compounds, leading to simpler, less chlorinated species through dechlorination reactions. This area of study opens up avenues for employing gamma irradiation in waste treatment processes, aiming to reduce the environmental impact of persistent organic pollutants (Mincher et al., 1991).
Pesticide Degradation and Soil Treatment Investigations into the degradation of organophosphorus pesticides in aqueous solutions by gamma irradiation have shown complete elimination of these compounds at certain dose levels, emphasizing the role of oxidative radicals in the degradation process. This research underscores the potential of gamma irradiation in the treatment of water contaminated with pesticides, contributing to safer environmental practices and water purification technologies (Khedr et al., 2019).
Properties
| 76265-38-8 | |
Molecular Formula |
C5H10ClNO2 |
Molecular Weight |
151.59 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-chloropentanoic acid |
InChI |
InChI=1S/C5H10ClNO2/c1-3(6)2-4(7)5(8)9/h3-4H,2,7H2,1H3,(H,8,9)/t3-,4-/m0/s1 |
InChI Key |
RGNIDFUXHFKULB-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H](C(=O)O)N)Cl |
SMILES |
CC(CC(C(=O)O)N)Cl |
Canonical SMILES |
CC(CC(C(=O)O)N)Cl |
synonyms |
AL 719 AL-719 gamma-chloronorvaline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


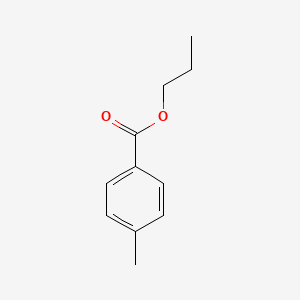


![Methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1211924.png)
